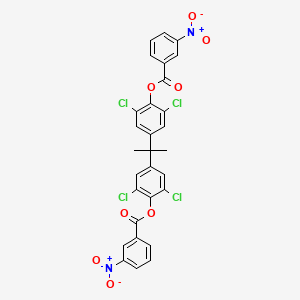
Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(3-nitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(1-{3,5-dichloro-4-[(3-nitrobenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3-nitrobenzoate is a complex organic compound characterized by multiple chlorinated aromatic rings and nitrobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(1-{3,5-dichloro-4-[(3-nitrobenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3-nitrobenzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available chlorinated aromatic compounds and nitrobenzoyl derivatives.
Formation of Intermediate Compounds: The initial step involves the nitration of benzoyl compounds to introduce nitro groups. This is followed by chlorination to obtain the necessary dichlorinated intermediates.
Coupling Reactions: The key step involves coupling the dichlorinated intermediates with the nitrobenzoyl derivatives under controlled conditions, often using catalysts such as palladium or copper complexes.
Final Assembly: The final product is assembled through esterification reactions, where the nitrobenzoyl groups are esterified with the chlorinated aromatic intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Catalysts and Solvents: Employing specific catalysts and solvents to optimize yield and purity.
Purification Techniques: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(1-{3,5-dichloro-4-[(3-nitrobenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3-nitrobenzoate undergoes several types of chemical reactions:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions due to its multiple reactive sites.
Biology and Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural properties.
Biological Probes: Used in the design of probes for studying biological systems.
Industry
Materials Science: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-(1-{3,5-dichloro-4-[(3-nitrobenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3-nitrobenzoate involves its interaction with molecular targets through its nitro and chloro groups. These groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, affecting the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: Another chlorinated aromatic compound with different applications in herbicides and dyes.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its use as an oxidizing agent in organic synthesis.
Properties
Molecular Formula |
C29H18Cl4N2O8 |
|---|---|
Molecular Weight |
664.3 g/mol |
IUPAC Name |
[2,6-dichloro-4-[2-[3,5-dichloro-4-(3-nitrobenzoyl)oxyphenyl]propan-2-yl]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C29H18Cl4N2O8/c1-29(2,17-11-21(30)25(22(31)12-17)42-27(36)15-5-3-7-19(9-15)34(38)39)18-13-23(32)26(24(33)14-18)43-28(37)16-6-4-8-20(10-16)35(40)41/h3-14H,1-2H3 |
InChI Key |
JKTSSZRNECOVQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Cl)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl)C3=CC(=C(C(=C3)Cl)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















